Piperazine, 1-[[(2R)-tetrahydro-2-furanyl]methyl]-(9CI)
Description
Piperazine, 1-[[(2R)-tetrahydro-2-furanyl]methyl]-(9CI) (CAS RN 832698-69-8) is a chiral piperazine derivative characterized by a (2R)-tetrahydrofuran-2-ylmethyl substituent on the piperazine ring. Its molecular formula is C₉H₁₈N₂O, with a molecular weight of 170.25 g/mol . The compound’s stereochemistry and oxygen-containing tetrahydrofuran moiety distinguish it from conventional aromatic-substituted piperazines.
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-[[(2R)-oxolan-2-yl]methyl]piperazine |
InChI |
InChI=1S/C9H18N2O/c1-2-9(12-7-1)8-11-5-3-10-4-6-11/h9-10H,1-8H2/t9-/m1/s1 |
InChI Key |
GKBPGHNDWVURBD-SECBINFHSA-N |
Isomeric SMILES |
C1C[C@@H](OC1)CN2CCNCC2 |
Canonical SMILES |
C1CC(OC1)CN2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis from Piperazine and Tetrahydrofuran-2-carboxylic Acid
One common method for synthesizing 1-(tetrahydro-2-furoyl)piperazine involves reacting piperazine with tetrahydrofuran-2-carboxylic acid in the presence of hexamethyldisilazane as a catalyst. The reaction typically proceeds under a nitrogen atmosphere at elevated temperatures.
- Reagents: Piperazine, tetrahydrofuran-2-carboxylic acid, hexamethyldisilazane.
- Solvent: Chloroform.
- Temperature: Heated to 110°C.
- Yield: Approximately 93%.
Synthesis Using Tetrahydrofuran-2-formyl Chloride
Another method involves using tetrahydrofuran-2-formyl chloride to react with piperazine. This process includes a neutralization reaction in a mixed solvent of acetone and water, controlling the pH between 3.3 and 3.9.
- Reagents: Tetrahydrofuran-2-formyl chloride, piperazine.
- Solvent: Mixed acetone and water.
- pH Control: 3.3-3.9.
- Temperature: 5-20°C.
- Yield: Approximately 65.1%.
Chemical Properties and Uses
1-(Tetrahydro-2-furoyl)piperazine is a colorless to yellow viscous liquid with a boiling point of 140°C at 1.5002 mmHg and a density of 1.17. It is sparingly soluble in chloroform and slightly soluble in methanol. This compound has been used as a reactant for the preparation of pyrazol-3-propanoic acid derivatives, which are inhibitors of leukotriene biosynthesis in human neutrophils.
Comparison of Synthesis Methods
Chemical Reactions Analysis
Types of Reactions: Piperazine derivatives undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, piperazine can be oxidized to form piperazine-2,5-dione . Reduction reactions can convert piperazine derivatives into their corresponding amines . Substitution reactions, such as nucleophilic substitution, are also common.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure high yields and selectivity.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of piperazine can yield piperazine-2,5-dione, while reduction can produce various amines .
Scientific Research Applications
Piperazine, 1-[[(2R)-tetrahydro-2-furanyl]methyl]-(9CI) has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a ligand in the study of protein-ligand interactions . In medicine, piperazine derivatives are known for their anthelmintic properties, making them useful in the treatment of parasitic infections . Additionally, in the industry, piperazine derivatives are used in the production of surfactants, antioxidants, and synthetic resins .
Mechanism of Action
The mechanism of action of piperazine derivatives involves their interaction with specific molecular targets. For instance, piperazine compounds mediate their anthelmintic action by paralyzing parasites, allowing the host body to expel the invading organisms . This is achieved through the inhibition of neurotransmission in the parasites, leading to their paralysis and eventual expulsion.
Comparison with Similar Compounds
Structural Features and Substituent Diversity
The following table summarizes key structural and functional differences between the target compound and related piperazines:
Pharmacological and Functional Insights
- Cyclizine and Buclizine : These derivatives exhibit H1-receptor antagonism , with documented anti-inflammatory, anti-allergic, and antiemetic effects . Their benzhydryl and aromatic substituents enhance lipophilicity, aiding blood-brain barrier penetration for CNS activity. In contrast, the target compound’s tetrahydrofuran group may reduce lipophilicity but improve aqueous solubility .
- 1-(2-Methylphenyl)piperazine : A simpler aromatic-substituted piperazine, often used as a synthetic intermediate for dopamine receptor ligands. Its o-tolyl group contrasts with the target compound’s oxygenated substituent .
- 1-(Tetrahydro-2-furoyl)piperazine : This analog features a ketone bridge between piperazine and tetrahydrofuran, altering electronic properties compared to the target’s methyl-linked structure. Such differences may influence receptor binding or metabolic stability .
Physicochemical Properties
- Solubility and Polarity: The tetrahydrofuran moiety in the target compound likely enhances polarity and water solubility compared to purely aromatic derivatives like cyclizine or buclizine.
- Thermal Stability : Piperazine derivatives with hydroxyl or ether groups (e.g., tetrahydrofuran) exhibit moderate thermal stability. For instance, 1-(2-hydroxyethyl)-4-(2-hydroxypropyl)piperazine (HEHPP) has a boiling point of 192°C, suggesting similar stability for the target compound .
Biological Activity
Piperazine, 1-[[(2R)-tetrahydro-2-furanyl]methyl]-(9CI) is a compound that belongs to the piperazine class, which is known for its diverse biological activities. This article delves into the biological activity of this specific piperazine derivative, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
Piperazine derivatives are characterized by their six-membered ring containing two nitrogen atoms. The compound in focus features a tetrahydrofuran moiety, which contributes to its unique biological properties. The molecular formula is with a molecular weight of 184.24 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C9H16N2O2 |
| Molecular Weight | 184.24 g/mol |
| CAS Number | 63074-07-7 |
| Appearance | Liquid |
Piperazine derivatives exhibit a wide range of biological activities, including:
- Antiproliferative Effects : Some studies highlight the ability of piperazine compounds to inhibit cell proliferation in various cancer cell lines. For instance, LQFM018, a piperazine-containing compound, demonstrated significant cytotoxicity against K562 leukemic cells, with IC50 values decreasing over time .
- Receptor Binding : Piperazine compounds often interact with aminergic receptors. LQFM018 showed affinity for the dopamine D4 receptor (K_i = 0.26 μM), indicating potential applications in neuropharmacology .
- Induction of Necroptosis : Research indicates that certain piperazine derivatives can trigger necroptotic cell death pathways, offering a novel approach to cancer therapy by overcoming chemoresistance .
Therapeutic Applications
The therapeutic potential of piperazine derivatives extends to various conditions:
- Cancer Therapy : The ability to induce necroptosis suggests that these compounds could be developed as anticancer agents, particularly for resistant forms of leukemia .
- Antifilarial Activity : A study on benzopyrones combined with piperazine pharmacophores demonstrated promising macrofilaricidal effects against Brugia malayi, suggesting that piperazine derivatives may also be effective in treating parasitic infections .
Case Studies and Research Findings
- LQFM018 in Leukemia : In vitro studies revealed that LQFM018 not only inhibited cell growth but also induced necrotic morphologies in K562 cells. The compound caused mitochondrial disturbances and increased reactive oxygen species (ROS) production, further validating its potential as an anticancer agent .
- Antifilarial Efficacy : A synthesized compound combining benzopyrone and piperazine showed significant adulticidal and microfilaricidal activity against B. malayi in animal models. At a dosage of 300 mg/kg over five days, it achieved 53.6% adulticidal activity and inhibited protease activity by 82% at 1 μM concentration .
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Piperazine derivatives with tetrahydrofuran substituents?
- Methodological Answer : Multi-step organic synthesis is commonly employed. For example, nucleophilic substitution reactions using amines or alcohols, followed by purification via crystallization or flash chromatography, are standard approaches. A representative procedure involves reacting 1-(4-fluorobenzyl)piperazine with benzoyl chlorides in dichloromethane (DCM) using N,N-diisopropylethylamine as a base . Stereochemical control may require chiral catalysts or enantiomerically pure starting materials .
Q. How should researchers handle and store Piperazine derivatives to ensure stability and safety?
- Methodological Answer : These compounds are sensitive to air and moisture. Store under inert gas (e.g., argon) at –20°C in airtight containers. Use appropriate personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, due to risks of skin/eye irritation . Avoid long-term storage, as degradation can increase toxicity; periodically verify stability via HPLC or NMR .
Q. What analytical techniques are suitable for characterizing the stereochemical purity of Piperazine derivatives?
- Methodological Answer : Chiral HPLC with UV detection is preferred for resolving enantiomers. For example, USP methods for related piperazine derivatives use reversed-phase C18 columns and mobile phases like acetonitrile/water (70:30) with trifluoroacetic acid . Confirm absolute configuration via X-ray crystallography or circular dichroism (CD) spectroscopy .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield in multi-step syntheses of chiral Piperazine derivatives?
- Methodological Answer : Use Design of Experiments (DoE) to screen variables (temperature, solvent, catalyst loading). For instance, kinetic studies in DCM at 0–5°C can minimize side reactions during acylation . Catalytic asymmetric hydrogenation or enzymatic resolution may enhance enantiomeric excess (ee) . Monitor intermediates via LC-MS to identify bottlenecks .
Q. What strategies are effective in resolving contradictory data regarding the biological activity of Piperazine derivatives?
- Methodological Answer : Validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding studies). Replicate results across multiple batches to rule out batch-specific impurities . Perform structure-activity relationship (SAR) studies to isolate confounding variables, such as substituent electronic effects . Cross-reference with computational models (e.g., molecular docking) to reconcile discrepancies .
Q. How can impurities in Piperazine derivatives be quantified and controlled during synthesis?
- Methodological Answer : Use derivatization techniques coupled with GC-MS or HPLC-UV. For example, Terazosin Hydrochloride analysis quantifies the impurity 1-[(tetrahydro-2-furanyl)carbonyl]piperazine via derivatization and peak area comparison, with a limit of ≤0.1% . Implement in-process controls (e.g., TLC monitoring) and optimize recrystallization solvents (e.g., ethyl acetate/hexane) to remove byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
